molecular formula FLi B3420145 Lithium fluoride CAS No. 12265-82-6

Lithium fluoride

Cat. No.: B3420145
CAS No.: 12265-82-6
M. Wt: 26.0 g/mol
InChI Key: PQXKHYXIUOZZFA-UHFFFAOYSA-M
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Description

Historical Context and Significance in Solid-State Physics and Materials Science

The historical importance of lithium fluoride (B91410) in the physical sciences is largely due to its status as a classic "model" ionic crystal. Its structure is a simple face-centered cubic lattice, analogous to that of sodium chloride (NaCl), which made it an ideal subject for early theoretical and experimental investigations into the nature of ionic bonding, lattice dynamics, and crystal defects. wikipedia.orgwebelements.com Studies on LiF were instrumental in developing a fundamental understanding of color centers—point defects in the crystal lattice that absorb visible light—which provided a fertile ground for testing and refining quantum mechanical theories of solids. ucl.ac.uk

Furthermore, LiF's utility as a diffracting crystal in X-ray spectrometry became an early and enduring application, leveraging its well-defined crystal lattice to analyze X-ray spectra. wikipedia.orgatamanchemicals.comcrystran.com Its high resistance to radiation damage also made it a material of interest in harsh environments. globalopticsuk.com The investigation of its mechanical properties, such as plasticity and defect motion, contributed significantly to the foundational principles of materials science, particularly in understanding the behavior of ceramic and crystalline materials under stress. The development of thermoluminescence dosimetry, a method for measuring ionizing radiation exposure, also has early roots in the study of LiF, which was identified as a highly effective material for this purpose. rsna.orgscirp.org

Interdisciplinary Relevance in Contemporary Research Paradigms

The unique properties of lithium fluoride have secured its relevance in a multitude of modern, interdisciplinary research fields. Its role has expanded far beyond that of a model system and it is now a critical component in numerous advanced applications.

Optics and Photonics: LiF is highly valued for its exceptional transparency across a broad spectrum, particularly its unparalleled transmission in the vacuum ultraviolet (VUV) range, extending to wavelengths as short as 121 nm. atamanchemicals.comcrystran.comazom.com This makes it an indispensable material for manufacturing specialized optical components like windows, lenses, and prisms used in UV lithography, spectroscopy, and laser systems where other materials are opaque. globalopticsuk.comphase-optics.comdmphotonics.comaemdeposition.com

Radiation Dosimetry: LiF is the most common material used in thermoluminescent dosimeters (TLDs). rsna.orgradiation-dosimetry.org When doped with impurities such as magnesium and titanium (LiF:Mg,Ti), it can effectively trap and later release energy from ionizing radiation in the form of light upon heating. scirp.org Because its effective atomic number is very close to that of human tissue, it allows for accurate measurements of absorbed radiation doses in clinical and personnel monitoring. atamanchemicals.comradiation-dosimetry.orgrsna.org

Energy Storage and Conversion:

Molten Salt Reactors: In nuclear engineering, highly enriched lithium-7 (B1249544) fluoride is a primary constituent of the fluoride salt coolant mixture, FLiBe (a mixture of LiF and beryllium fluoride), used in advanced reactor designs like the Molten Salt Reactor (MSR). wikipedia.orgprezi.com LiF is chosen for its exceptional chemical stability at high temperatures and its favorable neutronic properties. wikipedia.org

Next-Generation Batteries: Research is actively exploring LiF in the context of fluoride-ion batteries (FIBs), which theoretically offer significantly higher energy densities than conventional lithium-ion batteries. eszoneo.comeepower.comnoahchemicals.com

Advanced Materials and Electronics: LiF is widely used as a flux in the manufacturing of ceramics, enamels, and glasses, and for welding and brazing applications. atamanchemicals.comazom.com In organic electronics, a thin layer of LiF is often used as a coupling layer in polymer light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) to improve electron injection from the cathode, enhancing device efficiency. wikipedia.org

The following tables provide a summary of key research findings and material properties for this compound.

Table 1: Physical and Crystal Properties of this compound

Property Value Source(s)
Chemical Formula LiF wikipedia.org
Molar Mass 25.939 g/mol wikipedia.org
Appearance White or colorless crystalline solid wikipedia.org
Crystal Structure Face-centered cubic (NaCl type) wikipedia.orgwebelements.com
Lattice Constant a = 4.026 Å dmphotonics.comcrystal-gmbh.com
Density 2.635 - 2.64 g/cm³ wikipedia.orgphase-optics.comcrystal-gmbh.com
Melting Point 845 - 870 °C wikipedia.orgphase-optics.comdmphotonics.com
Boiling Point 1676 °C wikipedia.orgwebelements.com

Table 2: Optical and Thermal Properties of this compound

Property Value Source(s)
Transmission Range 0.12 µm - 6 µm phase-optics.comdmphotonics.com
Refractive Index (nD) 1.3915 wikipedia.org
Dielectric Constant ~9.0 wikipedia.orgcrystal-gmbh.com
Thermal Conductivity 11.3 W/(m·K) crystran.comphase-optics.com

Table 3: Interdisciplinary Applications of this compound

Research Area Application Key Function/Finding Source(s)
Optics VUV/UV Windows, Lenses Highest UV transmission of any common material, transparent down to ~121 nm. atamanchemicals.comcrystran.comazom.com
Dosimetry Thermoluminescent Dosimeters (TLDs) Tissue-equivalent response to ionizing radiation for accurate dose measurement. rsna.orgradiation-dosimetry.orgrsna.org
Energy Storage Li-ion Battery Electrolytes Precursor to LiPF₆ and a critical component of the protective SEI layer on anodes. wikipedia.orgnih.govosti.gov
Nuclear Energy Molten Salt Reactors Main component of FLiBe coolant due to high chemical stability and good neutronic properties. wikipedia.orgprezi.com
Electronics OLEDs/PLEDs Acts as an electron injection layer to improve device efficiency. wikipedia.org

| Ceramics/Metallurgy | Flux Agent | Used in the production of ceramics, glasses, and in welding/brazing fluxes. | atamanchemicals.comazom.com |

Properties

IUPAC Name

lithium;fluoride
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InChI

InChI=1S/FH.Li/h1H;/q;+1/p-1
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InChI Key

PQXKHYXIUOZZFA-UHFFFAOYSA-M
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Canonical SMILES

[Li+].[F-]
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Molecular Formula

FLi
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DSSTOX Substance ID

DTXSID10894119
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Molecular Weight

26.0 g/mol
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Physical Description

Dry Powder, White solid; [Hawley] White odorless powder; [MSDSonline]
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Boiling Point

1673 °C
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Solubility

0.134 g/100 g water at 25 °C; soluble in acid, 0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE
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Density

2.640 g/cu cm
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Vapor Pressure

1 mm Hg at 1047 °C
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Color/Form

Cubic crystals (NaCl lattice) or white fluffy powder, Fine white powder

CAS No.

7789-24-4, 12159-92-1, 14885-65-5, 17409-87-9
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Record name Lithium fluoride (Li(HF2))
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Record name Lithium fluoride (6LiF)
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Record name Lithium fluoride (7LiF)
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Melting Point

848.2 °C
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Synthesis and Fabrication Methodologies for Advanced Lithium Fluoride Structures

Crystal Growth Techniques and Controlled Crystallization

The growth of single-crystal lithium fluoride (B91410) is predominantly achieved through melt growth techniques, where a single crystal is solidified from molten LiF. Precise control over thermal gradients, pulling rates, and atmospheric conditions is critical to obtaining large, high-quality crystals with minimal defects.

The Czochralski method is a widely utilized technique for producing large, high-purity single crystals of various materials, including salts like lithium fluoride. wikipedia.orgjiwaji.edulintoncrystal.com The process, also known as the pulling technique, involves melting high-purity LiF raw material in a crucible. jiwaji.edupvatepla-cgs.com A precisely oriented seed crystal is attached to a rod, which is lowered to touch the surface of the molten LiF. lintoncrystal.compvatepla-cgs.com

The seed crystal is then slowly pulled upwards while being rotated. pvatepla-cgs.comwaferworld.com By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, cylindrical single-crystal ingot, or boule, is extracted from the melt. wikipedia.orglintoncrystal.com The process is typically conducted in an inert atmosphere, such as argon, within a specialized furnace to prevent contamination. wikipedia.orgpvatepla-cgs.com This method allows for the growth of crystals that are free from the constraints of the crucible's shape, which helps in producing unstressed single crystals. jiwaji.edu The quality of LiF crystals grown by the Czochralski method serves as a benchmark for comparison with crystals grown by other techniques, such as the micro-pulling-down method. researchgate.net

The micro-pulling-down (μ-PD) method is a crystal growth technique particularly suited for producing single-crystal fibers. researchgate.netwikipedia.org This method is based on the continuous transport of the molten substance through micro-channels located at the bottom of a crucible. wikipedia.org The solidification of the melt occurs on a liquid/solid interface positioned directly below the crucible. wikipedia.org

For this compound, the μ-PD technique has been successfully used to grow good optical quality single-crystalline fibers. researchgate.net The process begins by melting the LiF powder in a crucible and then bringing a seed crystal into contact with the meniscus formed at the micro-channel exit. wikipedia.org The crystal is then grown by pulling the seed in a downward direction. wikipedia.org This technique has produced LiF fibers with diameters ranging from 0.5 to 0.8 mm and lengths of up to 100 mm. researchgate.netcollege-de-france.fr The μ-PD method is applicable to a variety of materials, including other fluorides, oxides, and semiconductors. wikipedia.org

The Bridgman-Stockbarger method is a crystal growth technique based on the directional solidification of a melt contained within a crucible. wikipedia.orgalineason.com The process involves heating polycrystalline LiF material above its melting point and then slowly cooling it from one end, where a seed crystal is often located. wikipedia.org The crucible is moved through a furnace with a defined temperature gradient, causing the melt to progressively solidify along the length of the container, forming a single crystal. alineason.com

A key distinction of the Stockbarger technique is its use of a baffle or shelf to separate two furnaces, creating a more controlled and sharper temperature gradient at the solidification interface. wikipedia.org This method has been effectively used to grow LiF single crystals, including those doped with specific impurities like Magnesium (Mg) and Titanium (Ti) for applications such as thermoluminescent dosimeters. iaea.orgoptica.org The technique can be implemented in either a vertical or horizontal configuration, with each offering distinct advantages regarding crystal quality and stress reduction. alineason.com

The Edge-Defined Film-Fed Growth (EFG) technique is a shaping process used to grow crystals of a defined shape directly from the melt. wikipedia.org This method utilizes a die, or shaper, which is placed in the molten LiF. wikipedia.orgresearchgate.net The molten material is drawn up through a capillary in the die by capillary action to form a thin film at the top of the die. wikipedia.org

When a seed crystal is touched to this liquid film and pulled upwards, crystallization begins. The shape of the resulting crystal is determined by the shape of the die's edge. wikipedia.org The EFG technique has been successfully applied to grow multi-crystalline LiF plates. researchgate.netresearchgate.net Researchers have reported the growth of LiF plates measuring 10-15 mm in width, 1-1.5 mm in thickness, and 10-15 cm in length in a high-purity argon atmosphere. researchgate.net The apparatus for this process is often locally designed and fabricated to accommodate growth under both vacuum and protective atmospheres. researchgate.netresearchgate.net

TechniquePrincipleTypical LiF FormKey Process ParametersReference
Czochralski MethodPulling a crystal from a meltLarge cylindrical single-crystal boulesPulling rate, rotation speed, temperature gradient wikipedia.orglintoncrystal.compvatepla-cgs.com
Micro-Pulling-Down (μ-PD)Pulling melt through a micro-channel in a crucible bottomSingle-crystal fibers (e.g., 0.5-0.8 mm diameter)Downward pulling velocity, crucible/meniscus temperature researchgate.netwikipedia.org
Bridgman-StockbargerDirectional solidification of melt in a crucible moving through a temperature gradientSingle-crystal ingots (doped or undoped)Crucible translation speed, furnace temperature profile wikipedia.orgalineason.comiaea.org
Edge-Defined Film-Fed Growth (EFG)Shaping a crystal by pulling from a liquid film supported by a dieMulti-crystalline plates (e.g., 1-1.5 mm thick)Pulling speed, die shape, inert atmosphere wikipedia.orgresearchgate.netresearchgate.net

Thin Film Deposition Strategies

The fabrication of LiF thin films is crucial for optical and electronic applications. Atomic Layer Deposition has emerged as a key technique for producing highly controlled and uniform films.

Atomic Layer Deposition (ALD) is a thin-film deposition technique capable of producing uniform, conformal, and pinhole-free films with precise thickness control at the atomic level. aip.orgmdpi.com The method is based on sequential, self-limiting surface reactions. rsc.org Several ALD processes have been developed for depositing this compound films, utilizing different precursor chemistries.

One route uses lithium tert-butoxide (LiOtBu) and ammonium (B1175870) fluoride (NH4F) as the lithium and fluorine precursors, respectively. aip.org This process is stable over a broad temperature range (150–300 °C) and yields a growth per cycle (GPC) of 50.9 picometers per cycle at 225 °C. aip.org The resulting films are uniform and free from nitrogen contamination. aip.org

Another established process involves alternating exposures of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous hydrogen fluoride (HF). mdpi.com This process demonstrates self-limiting behavior with a deposition rate of approximately 0.15 Å per cycle at a substrate temperature of 150 °C. mdpi.com Reducing the deposition temperature to 100 °C was found to mitigate surface microroughness. mdpi.com

A more recent development utilizes LiN(SiMe3)2 as the lithium precursor and a sulfur hexafluoride (SF6) plasma as the fluorine source. tue.nlrsc.org This plasma-enhanced ALD (PEALD) process deposits conformal LiF films at 150 °C with a growth rate of about 0.4 Å per cycle. rsc.org The films are polycrystalline and slightly lithium-rich (LiF0.8), with impurity levels below 1 atomic percent. rsc.orgrsc.org This approach offers an alternative to using more hazardous fluorine sources like HF. aip.orgrsc.org

Lithium PrecursorFluorine SourceDeposition TemperatureGrowth Per Cycle (GPC)Resulting Film CharacteristicsReference
Lithium tert-butoxide (LiOtBu)Ammonium fluoride (NH4F)150–300 °C50.9 pm/cycle (@ 225 °C)Uniform, nitrogen-free, (200)-oriented films aip.org
Lithium bis(trimethylsilyl)amide (LiHMDS)Hydrogen fluoride (HF)100–250 °C~0.15 Å/cycle (@ 150 °C)Reduced microroughness at lower temperatures (100 °C) mdpi.com
LiN(SiMe3)2Sulfur hexafluoride (SF6) plasma150 °C~0.4 Å/cyclePolycrystalline, lithium-rich (LiF0.8), mass density ~2.3 g/cm³ rsc.orgrsc.org

Thermal Evaporation and Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a set of techniques used to deposit thin films by the condensation of a vaporized form of the desired material onto a substrate. nih.gov Methods such as thermal evaporation, e-beam evaporation, and sputtering are commonly used for fabricating LiF thin films for various applications, including optical coatings and battery interfaces. mdpi.comnih.govheegermaterials.com

Thermal evaporation is a widely used PVD method for LiF deposition. enea.itlesker.com The process involves heating LiF powder or pellets in a high vacuum environment until it sublimes or evaporates. lesker.comgoogle.com The vapor then travels and condenses on a cooler substrate, forming a thin film. unibo.it Key process parameters include the source temperature, substrate temperature, deposition rate, and chamber pressure. For instance, LiF powder (99.99% pure) can be heated in a tantalum crucible to around 848 °C. enea.itlesker.com Deposition rates are typically controlled between 1-2 Å/s. lesker.comlesker.com The film's properties are highly dependent on these conditions. enea.it

E-beam evaporation is another viable technique where an electron beam is used to heat and vaporize the LiF source material. lesker.com This method is rated as 'good' for LiF, and crucible liners made of tantalum, tungsten, or molybdenum are recommended. lesker.com

Sputtering is also employed, where ions are accelerated into a LiF target, dislodging atoms that then deposit onto the substrate. nih.govheegermaterials.com Magnetron sputtering, in particular, is noted for its stable deposition speed and the uniform morphology of the resulting films. nih.gov

PVD MethodSource MaterialCrucible/TargetTypical Deposition RateKey Process Notes
Thermal EvaporationLiF microcrystalline powder/pellets enea.itlesker.comTantalum, Alumina enea.itlesker.com1-2 Å/s lesker.comlesker.comSubstrate heating (200-300°C) can improve film quality. lesker.com
E-beam EvaporationLiF source materialTantalum, Tungsten, Molybdenum liner lesker.comN/ARequires careful beam diffusion to prevent drilling into the material. lesker.com
Magnetron SputteringLiF Sputtering Target heegermaterials.comLiF TargetStableProduces uniform film morphology. nih.gov

Substrate Effects on Thin Film Growth and Morphology

The substrate plays a crucial role in the deposition of LiF thin films, profoundly influencing their growth, microstructure, and morphology. enea.itkindle-tech.com The substrate's material composition, surface condition, and temperature directly affect the adhesion, uniformity, and crystallographic orientation of the film. kindle-tech.comaps.org

The choice of substrate material is fundamental. LiF has been grown on various substrates, including glass, silicon (Si), and silver (Ag). enea.itaps.org On glass substrates, thermally evaporated LiF forms polycrystalline films whose grain size and surface roughness are strongly dependent on the substrate temperature during deposition. enea.itsif.it For example, increasing the substrate temperature from 30 °C to 300 °C can significantly alter the film's structural and morphological properties. enea.it

On single-crystal substrates like Ag(100), LiF exhibits epitaxial growth. aps.org The morphology, however, is highly sensitive to the substrate temperature. At room temperature, LiF forms dendritic patterns, whereas at 500 K, it grows as square islands. aps.org This indicates that the substrate and its surface symmetry guide the anisotropic growth of the film. aps.org

Substrate temperature is a critical parameter. Heating the substrate generally improves the mobility of the arriving atoms, which can lead to more uniform and adherent films with better crystallinity. lesker.comkindle-tech.com For thermally evaporated LiF, substrate temperatures between 30 °C and 300 °C have been investigated, showing a direct impact on grain size and roughness. enea.itsif.it

Furthermore, mechanical factors such as substrate rotation during deposition can affect film characteristics. In a study on LiF evaporated onto Tris(8-hydroxyquinolinato)aluminium (Alq3), varying the substrate's rotational speed was found to change the root mean square roughness of the LiF film by up to 12.3%, which in turn influenced the electrical properties of the device. ingentaconnect.com

SubstrateDeposition MethodSubstrate TemperatureObserved Effect on LiF Film
GlassThermal Evaporation30 - 300 °CInfluences grain size, surface roughness, and optical properties. enea.itsif.it
Si(100)Thermal EvaporationRoom Temperature - 300 °CForms polycrystalline films. enea.it
Ag(100)Thermal EvaporationRoom TemperatureDendritic growth patterns are formed. aps.org
Ag(100)Thermal Evaporation500 KSquare island growth with a moiré pattern. aps.org
Alq3Thermal EvaporationNot SpecifiedSubstrate rotation speed alters surface roughness and electrical properties. ingentaconnect.com

Nanoparticle Synthesis and Morphological Control

The synthesis of this compound nanoparticles allows for the exploration of enhanced properties compared to the bulk material, such as increased surface area and reactivity. nanorh.com Wet chemical methods, including sol-gel, precipitation, and hydrothermal routes, are commonly employed to achieve precise control over particle size and morphology. nanorh.com

Sol-Gel Methods for this compound Nanoparticles

The sol-gel method provides a versatile route for synthesizing LiF nanoparticles at relatively low temperatures. A common approach is the trifluoroacetate-based process, which uses lithium acetate (B1210297) dehydrate (LiAc·2H₂O) as the lithium source and trifluoroacetic acid (TFA) as the fluorine source. researchgate.networldscientific.com

In this method, the precursors are dissolved in a suitable solvent, such as ethanol (B145695), glacial acetic acid, or ethylene (B1197577) glycol, to form a sol. researchgate.networldscientific.com This sol is then converted into a gel, which upon thermal decomposition yields LiF nanoparticles. The properties of the final nanoparticles are highly dependent on several synthesis parameters. Research has shown that using ethanol as the solvent, a lower lithium ion concentration (0.5 mol/l), and a higher decomposition temperature (300°C) are optimal conditions for controlling particle growth and aggregation. researchgate.networldscientific.com The addition of surfactants like oleic acid can further refine the particle size, producing LiF particles in the range of 70–90 nm. researchgate.networldscientific.com Another fluorolytic sol-gel route involves reacting metal acetates with an ethanol solution of hydrogen fluoride to produce a nanocomposite of LiF and iron difluoride (FeF₂). kyoto-u.ac.jpresearchgate.net

Lithium SourceFluorine SourceSolventKey ParametersResulting Particle Size
Lithium Acetate DehydrateTrifluoroacetic Acid (TFA)Ethanol, Acetic Acid, Ethylene GlycolLi⁺ concentration (0.5-2 mol/l), Decomposition Temp (200-300°C)70-90 nm (with oleic acid) researchgate.networldscientific.com
Lithium AcetateHydrogen Fluoride (in ethanol)EthanolForms a LiF/FeF₂ nanocomposite with ~12 nm crystal size. kyoto-u.ac.jp~12 nm (crystallite size)

Precipitation and Hydrothermal Synthesis Routes

Precipitation is a straightforward and rapid method for producing LiF nanoparticles. iaea.orgsciexplore.ir The synthesis is typically achieved by reacting a lithium salt with a fluoride source in an aqueous or non-aqueous solution, causing the low-solubility LiF to precipitate. google.com A common reaction involves lithium hydroxide (B78521) (LiOH) and hydrofluoric acid (HF). sciexplore.irresearchgate.net

Control over the final product's characteristics is achieved by carefully managing the reaction parameters. Studies have shown that factors such as reactant concentration (supersaturation), temperature, pH, and agitation method are critical. sciexplore.irresearchgate.net For instance, LiF nano-powder has been successfully synthesized by reacting LiOH and HF at 25°C with a low pH of 2-3 and agitation using an ultrasonic bath. researchgate.net The reaction time is typically very short, often less than a second. researchgate.net Another approach involves precipitating LiF from a solution of a lithium salt by adding ammonium fluoride. google.com Hydrothermal synthesis, which involves a chemical reaction in a sealed, heated aqueous solution, is another route for producing crystalline LiF nanoparticles. nanorh.com These methods allow for the synthesis of high-purity LiF with well-defined crystalline structures. mdpi.comresearchgate.net

Lithium SourceFluorine SourceMethodKey Parameters
Lithium Hydroxide (LiOH)Hydrofluoric Acid (HF)PrecipitationTemperature (25°C), pH (2-3), Ultrasonic agitation sciexplore.irresearchgate.net
Lithium Salt (e.g., Li₂SO₄)Hydrofluoric Acid (HF)PrecipitationpH 2, Room Temperature google.com
Lithium HydroxideAmmonium Fluoride (NH₄F)PrecipitationRoom Temperature google.com

Sustainable Synthesis Approaches for this compound

The increasing demand for this compound in various high-technology sectors necessitates the development of sustainable and economically viable synthesis methods. Innovations in this area are focused on both the recycling of lithium-containing waste streams and the optimization of large-scale industrial production to enhance efficiency and minimize environmental impact.

Recovery and Synthesis from Spent Lithium-Ion Battery Materials

The proliferation of portable electronics and electric vehicles has led to a surge in the volume of spent lithium-ion batteries (LIBs), which represent a significant secondary source of valuable metals, including lithium. Hydrometallurgical processes are at the forefront of research for recovering lithium and synthesizing this compound from these waste materials. These methods are favored for their relatively low cost, the variety of leaching agents that can be employed, and increasing leaching efficiencies. nih.gov

A prominent hydrometallurgical route involves the selective leaching of lithium and other metals from the cathode material of spent LIBs. nih.gov Research has demonstrated the effective use of various acids to dissolve the metal oxides present in the cathodes. For instance, one study utilized hydrofluoric acid (HF) to directly leach lithium and cobalt from LiCoO₂ cathodes. The study investigated several operational parameters to optimize the dissolution process. The results indicated that an increase in HF concentration, temperature, and reaction time enhances the leaching of LiCoO₂. mdpi.comresearchgate.net Under optimized conditions of 75°C and a reaction time of 120 minutes with a 15% (v/v) HF concentration, a dissolution of 58% was achieved. mdpi.com Subsequent processing of the leachate allowed for the recovery of cobalt and the precipitation of this compound by evaporating the solvent. mdpi.com This method yielded lithium recovery of 80% with a purity of over 94%. mdpi.comresearchgate.net

Another approach employs formic acid and hydrogen peroxide as leaching agents. nih.gov This process can achieve high leaching efficiencies for both cobalt (99.96%) and lithium (99.90%) from spent batteries under optimal conditions, which include a temperature of 60°C and a reaction time of 20 minutes. nih.gov After the removal of other metals like cobalt, this compound can be precipitated from the remaining solution by adding saturated sodium fluoride (NaF), resulting in a product with a purity of 99.0%. nih.govrsc.org

Researchers have also explored the use of other organic and inorganic acids, such as citric acid, sulfuric acid, and nitric acid, often in conjunction with a reducing agent like hydrogen peroxide, to leach valuable metals from spent LIB cathodes. nih.govmdpi.com A recent strategy focuses on the comprehensive recovery of all metals and fluorine from used LIBs. In this process, the used electrolyte, containing LiPF₆, is treated with sodium hydroxide (NaOH) to recover lithium and fluorine as this compound (LiF) with a yield of 93.0%. acs.org

Interactive Data Table: Research Findings on LiF Recovery from Spent LIBs

Leaching Agent(s) Cathode Material Optimal Conditions Li Recovery Efficiency (%) LiF Purity (%) Reference
Hydrofluoric Acid (HF) LiCoO₂ 75°C, 120 min, 15% (v/v) HF 80 >94 mdpi.comresearchgate.net
Formic Acid, Hydrogen Peroxide LiCoO₂ 60°C, 20 min 99.90 99.0 nih.govrsc.org
Sodium Hydroxide (from electrolyte) LiPF₆ 60°C 93.0 Not Specified acs.org

Industrial Scale Production Methodologies

The primary industrial method for producing this compound involves the reaction of a lithium salt with a fluorine source. The most common approach is the reaction of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) with hydrogen fluoride (HF). procurementresource.comwikipedia.org This reaction precipitates this compound, which is then filtered, washed, and dried to obtain the final product. metoree.com

The reaction using lithium hydroxide is as follows: LiOH + HF → LiF + H₂O

When using lithium carbonate, the reaction is: Li₂CO₃ + 2HF → 2LiF + H₂O + CO₂

A challenge with using lithium carbonate is the potential for the final this compound product to occlude unreacted lithium carbonate, making it difficult to achieve high purity without additional processing steps. google.com

An alternative industrial method starts with a solution containing dissolved lithium, to which a fluorine-containing substance is added. To produce a readily filterable this compound, the precipitation is initiated in an acidic medium and then completed by raising the pH. google.com For example, sulfuric acid can be added to a neutral lithium sulfate (B86663) solution to lower the pH to 2. Subsequently, a sodium fluoride solution is introduced to begin the precipitation of this compound. The precipitation of a coarse, easily filterable crystalline LiF is then completed by gradually adding a soda solution to raise the pH to 6. google.com

This compound is also produced as a crucial precursor for the synthesis of lithium hexafluorophosphate (B91526) (LiPF₆), a key component of the electrolyte in modern lithium-ion batteries. wikipedia.orgmetoree.com This process involves reacting this compound with hydrogen fluoride and phosphorus pentachloride. wikipedia.org The industrial production of LiF is therefore intrinsically linked to the battery manufacturing supply chain.

Interactive Data Table: Industrial LiF Production Methods

Reactants Description Key Features Reference
Lithium Hydroxide, Hydrogen Fluoride Reaction of LiOH with HF to form LiF. A common industrial method. procurementresource.com
Lithium Carbonate, Hydrogen Fluoride Reaction of Li₂CO₃ with HF. Risk of product occluding unreacted Li₂CO₃. wikipedia.orggoogle.com
Lithium Salt Solution, Fluorine Source Precipitation from a lithium-containing solution by adding a fluorine source, with pH adjustment. Can produce a more easily filterable product. google.com
Lithium Chloride, Bromine Trifluoride Reaction of solid LiCl with excess BrF₃. Considered difficult and unsuitable for large-scale industrial application. google.com

Crystallographic and Structural Characterization of Lithium Fluoride Systems

Defect Structures and Point Defect Characterization

Lithium fluoride (B91410) is susceptible to various types of defects, particularly when exposed to radiation. These defects significantly influence its optical and mechanical properties. The primary defects are often related to vacancies, which can trap electrons or holes, forming color centers.

F-centers are a fundamental type of point defect in alkali halide crystals like LiF. They are formed when an anion vacancy (in LiF, a fluorine vacancy) traps an electron aip.orgarxiv.orgarxiv.org. The formation of F-centers can occur through various processes, including irradiation with energetic particles (electrons, ions, X-rays) or thermal treatments aip.orgarxiv.orgpsu.edumdpi.comresearchgate.net.

When LiF is irradiated, electrons are excited into the conduction band. These electrons can then be trapped by vacancies, leading to the formation of F-centers aip.orgarxiv.org. The energy of the incident radiation plays a role; for instance, low-energy irradiation, below the threshold for atom displacement, can still generate F-centers via electronic excitation decay aip.org. The F-center in LiF is characterized by an optical absorption band typically located around 250 nm (5.00 eV) aip.orgarxiv.orgarxiv.org.

Structural Implications of F-Centers: The presence of F-centers has several structural implications:

Lattice Distortion: The trapping of an electron in a fluorine vacancy causes local distortions in the crystal lattice. Theoretical studies using methods like density-functional theory (DFT) have investigated the electronic structure and lattice relaxation around F-centers aps.orgresearchgate.net. The F-center can be modeled as an electron trapped in an anion vacancy, with surrounding ions relaxing inwards researchgate.netaip.org.

Optical Properties: F-centers are responsible for the characteristic optical absorption and luminescence of irradiated LiF. The absorption peak at 250 nm is a direct consequence of the electronic transition within the F-center aip.orgarxiv.orgarxiv.org.

Aggregation: At higher concentrations, F-centers can aggregate to form more complex defect structures, such as M-centers (two F-centers) and R-centers (three F-centers) aip.orgaip.org. These aggregate centers also have distinct optical absorption bands, for example, the M-band around 450 nm aip.orgaip.org. The formation of these aggregates is influenced by irradiation dose and temperature aip.orgmdpi.com.

Beyond single F-centers, irradiation of LiF can lead to the formation of vacancy clusters and other complex defect aggregates. These clusters are crucial for understanding radiation damage and for applications like dosimetry researchgate.netaps.orgcapes.gov.brresearching.cn.

Formation and Analysis of Vacancy Clusters:

Irradiation Effects: High-energy ion irradiation, in particular, can create complex track structures in LiF. Around the ion trajectory, a halo of single defects like F- and F₂-centers is formed. Within a very small core region (2-4 nm in diameter), more complex aggregates such as small lithium colloids, fluorine, and vacancy clusters are observed aps.orgcapes.gov.br. These clusters are often responsible for anisotropic X-ray scattering and etchability of tracks aps.orgcapes.gov.br.

Aggregation Mechanisms: The formation of vacancy clusters is a result of the accumulation and diffusion of point defects (vacancies and interstitials) at elevated temperatures or high defect concentrations psu.edumdpi.com. For example, pre-irradiation heat exposure above the anion vacancy mobility temperature can promote the formation of near-cluster aggregation centers during subsequent irradiation ejournal.by. Electron bombardment can also lead to defect clusters, with their dimensions and density estimated based on energy transfer calculations osti.gov.

Characterization Techniques: The analysis of vacancy clusters employs various techniques, including optical absorption spectroscopy, small-angle X-ray scattering (SAXS), chemical etching, and transmission electron microscopy (TEM) researchgate.netaps.orgcapes.gov.br. Theoretical studies, such as hybrid functional calculations, are also used to determine the energetic, spin, and optical properties of these vacancy defects arxiv.orgresearchgate.net.

Data Table: Common Color Centers in Irradiated LiF

Color Center TypeDescriptionTypical Absorption Band (nm)Notes
F-centerElectron trapped in an anion (F⁻) vacancy~250Primary defect, responsible for initial coloration.
F₂-centerTwo adjacent F-centers~450 (M-band)Aggregation of F-centers.
F₃⁺-centerThree anion vacancies with two trapped electrons~458, ~528 (emission)Forms aggregate structures, can be influenced by thermal treatment.
F₂⁺-centerTwo adjacent F-centers with one trapped electron~645Observed in some irradiation conditions.
R-centersComplexes of three F-centers~315–374Further aggregation of F-centers.
N-centersComplex defect structures~517–547Identified in LiF irradiated with high doses.
X-centerComplex defect structure~785Observed in LiF irradiated with high doses.

Note: Absorption band positions can vary slightly depending on experimental conditions and measurement techniques.

The study of these defect structures in lithium fluoride is crucial for understanding its behavior under various conditions, particularly in applications involving radiation, such as dosimetry and optical devices researchgate.netaps.orgcapes.gov.brmdpi.com.

Compound Name List:

this compound (LiF)

Sodium chloride (NaCl)

Magnesium fluoride (MgF₂)

Beryllium fluoride (BeF₂)

Uranium fluoride

Thorium fluoride

Hydrogen fluoride (HF)

Lithium (Li)

Fluorine (F)

Helium (He)

Deuterium

Nickel

Uranium

Krypton (Kr)

Silicon (Si)

Aluminum oxide (Al₂O₃)

Electronic Structure and Advanced Theoretical Modeling of Lithium Fluoride

Quantum Chemistry Calculations and Molecular Dynamics Simulations

Beyond static electronic structure calculations, quantum chemistry methods and molecular dynamics (MD) simulations provide insights into the dynamic and thermal properties of LiF, as well as its behavior in solution.

Electronic Density of States (DOS) and Fermi Level Investigations

The electronic density of states (DOS) provides a detailed picture of the available electronic energy levels within a material. For LiF, DOS calculations, often performed alongside band structure calculations, confirm the wide band gap and the distribution of electronic states aip.orgresearchgate.net. Investigations into the Fermi level in LiF are generally less direct due to its insulating nature, where the Fermi level lies within the band gap. However, in contexts involving defects or interfaces with conductive materials, the position of the Fermi level becomes critical for understanding charge transfer and electronic alignment aip.org. For example, studies on LiF interfaces with silicon show how the Fermi level alignment dictates the formation of Schottky or ohmic contacts aip.org. Under extreme conditions, such as shock compression, thermal and pressure ionization can lead to a broadening of the occupied states and a shift of the Fermi level, influencing the electronic properties aps.org.

Charge Density Distribution Analysis

Analyzing the charge density distribution in LiF provides direct insight into the nature of chemical bonding. Experimental and theoretical charge density studies, often using X-ray diffraction data refined with methods like the Maximum Entropy Method (MEM), reveal the ionic character of the Li-F bond researchgate.net. These analyses show a clear distribution of electron density, with a significant accumulation around the fluorine atoms and a depletion around the lithium atoms, consistent with the transfer of electrons from Li to F. The electron density at the bond midpoint serves as a quantitative measure of the ionic strength of the bonding researchgate.net. Such detailed charge density maps are vital for understanding LiF's mechanical properties and its interactions at interfaces.

Phonon Density of States (PHDOS) Calculations

Phonon density of states (PHDOS) calculations provide insight into the vibrational behavior of the LiF crystal lattice. These calculations are essential for understanding thermal properties, lattice stability, and the interaction of phonons with other excitations in the material.

Ab Initio Calculations: Advanced theoretical methods, such as density functional theory (DFT) combined with a linear response scheme and the quasi-harmonic Debye model, have been employed to study the phonon properties of LiF, including its PHDOS iaea.orgaip.orgresearchgate.netscientific.netosti.gov. These studies confirm the insulating behavior of LiF and its stability across a range of pressures iaea.orgaip.orgresearchgate.net. The PHDOS calculations reveal that the vibrational spectrum of LiF extends up to approximately 20 THz, with lower frequency contributions primarily attributed to the fluoride (B91410) ion osti.gov.

Model Comparisons: The results from ab initio calculations are often compared with experimental data obtained from inelastic neutron scattering techniques. Studies have shown good agreement between calculated phonon dispersion relations, PHDOS, and experimental measurements, validating the theoretical models used scientific.netosti.govaps.org. For instance, the phonon frequencies calculated at high symmetry points like Γ, X, and L in LiF are found to be in good agreement with experimental and previous theoretical values scientific.net.

Pressure Dependence: The PHDOS of LiF is sensitive to compression. Calculations indicate that the B1 phase of LiF remains stable up to 1 Mbar, with the band structure and PHDOS conforming to this stability iaea.orgaip.org. The behavior of the phonon density of states is also observed to be sensitive to compression osti.gov.

Theoretical Models for Ionic Interactions and Polarization

Understanding the interactions between ions and the resulting polarization effects is fundamental to describing the macroscopic properties of LiF, such as its refractive index and lattice dynamics.

Dipole Approximation Models for Lattice Dynamics

Dipole approximation models, often incorporating the concept of ionic polarizability, are used to describe the collective vibrations of ions in the LiF lattice. These models are crucial for interpreting experimental data from techniques like inelastic neutron scattering.

Shell Model: The shell model is a widely used semi-empirical approach that accounts for the polarizability of ions by treating them as a core and a shell connected by a spring. A six-parameter shell model, incorporating anion polarizability, noncentral nearest-neighbor interactions, central second-neighbor interactions, and effective core-shell charges, has been successfully applied to determine the lattice dynamics of LiF aps.orgmst.eduiaea.org. This model uses experimental data such as long-wavelength optical-mode phonon frequencies, elastic constants, and dielectric constants to determine its parameters aps.org.

Seven-Parameter Model: A seven-parameter dipole approximation model has also been employed to fit the frequency-wave vector dispersion relations of LiF, derived from slow-neutron inelastic scattering. This model includes nearest-neighbor and second-nearest-neighbor F⁻-F⁻ short-range forces, a variable ionic charge, and the polarizability of the F⁻ ions aps.orgaps.org. Inconsistencies observed between the slopes of acoustic branches near q=0 and ultrasonic velocity measurements are attributed to anharmonic effects aps.orgaps.org.

Frequency Distribution: Using the best-fit dipole approximation model, the frequency distribution of normal modes in LiF has been computed with high precision. This allows for the calculation of related quantities like lattice heat capacity, entropy, and Debye-Waller factors. Combined one- and two-phonon density-of-states functions have also been calculated and compared with features observed in optical and infrared absorption experiments aps.orgaps.org.

Lorentz-Lorenz Equation for Refractive Index Modeling

The Lorentz-Lorenz equation is a classical model used to relate the macroscopic refractive index of a material to its microscopic polarizability. It is particularly useful for describing the optical properties of ionic solids like LiF.

High-Pressure Refractive Index: Recent research has focused on modeling the refractive index of dynamically compressed LiF using the Lorentz-Lorenz equation. A single oscillator model, with a strain polarizability parameter , has been developed to describe the molecular polarizability osti.govaps.orgosti.gov. This model provides an excellent match to experimental refractive index data for LiF subjected to both shock and ramp compression up to 900 GPa, indicating its validity over a wide range of pressures osti.govaps.orgosti.gov.

Polarizability and Density Dependence: The Lorentz-Lorenz equation, combined with a single oscillator model, allows for the calculation of LiF's polarizability as a function of volume or density osti.gov. Studies have shown that the ionic polarizability of LiF changes linearly with compression at low pressures, and this relationship has been extended to high pressures using empirical fits osti.gov. The effective polarizability, calculated from the Lorentz-Lorenz relation, has been observed to decrease with increasing pressure rochester.eduresearchgate.net.

Single-Oscillator Model: The refractive index dispersion of LiF thin films also obeys the single-oscillator model, where the dispersion energy () and single-oscillator energy () are key parameters uobaghdad.edu.iq. These parameters can be determined from plots of versus and are influenced by factors such as annealing temperatures in thin films uobaghdad.edu.iq. The single-oscillator energy is empirically related to the lowest direct optical transition, often referred to as the bandgap aip.orgosti.gov.

Advanced Spectroscopic Investigations of Lithium Fluoride

X-ray Based Spectroscopies

X-ray based spectroscopic methods are powerful tools for probing the core-level electronic states and local atomic environment of elements within a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. In the study of lithium fluoride (B91410), XPS is instrumental in verifying the presence and chemical environment of lithium and fluorine.

The analysis involves irradiating the LiF sample with a beam of X-rays, typically using a monochromatic Al Kα source, and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. acs.org The binding energy of these electrons is characteristic of the element and its oxidation state.

For lithium fluoride, characteristic peaks are observed for the Li 1s and F 1s core levels. The binding energy for the Li 1s peak in LiF is typically found at approximately 55.6-56.2 eV. d-nb.inforesearchgate.net The F 1s peak for LiF is observed at around 684.7-684.8 eV. d-nb.inforesearchgate.net The presence of these peaks at their specific binding energies confirms the formation of LiF. XPS analysis can also distinguish LiF from other lithium compounds, such as lithium hydroxide (B78521) (LiOH), whose Li 1s peak appears at a slightly lower binding energy of around 54.9 eV, although high instrument resolution is needed to clearly separate these peaks. d-nb.info

Studies on battery electrolytes have used XPS to confirm the formation of a this compound interphase, a critical component of the solid electrolyte interphase (SEI) layer. d-nb.info For example, the surface reduction of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion in "water-in-salt" electrolytes has been shown to lead to the formation of LiF. d-nb.info The interpretation of XPS data for lithium compounds can be complex due to the high mobility of lithium ions and potential sample charging, which can cause shifts in the measured binding energies. mdpi.com

Table 1: Representative XPS Binding Energies for this compound

Core LevelBinding Energy (eV)Reference
Li 1s55.6 - 56.2 d-nb.inforesearchgate.net
F 1s684.7 - 684.8 d-nb.inforesearchgate.net

X-ray Absorption Spectroscopy with Synchrotron Radiation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structures of materials. cambridge.orgsemanticscholar.org By utilizing the brilliant, tunable, and monochromatic photons from a synchrotron radiation source, XAS can probe the electronic transitions from core levels to unoccupied states. cambridge.orgsemanticscholar.org This provides detailed information on oxidation states, coordination chemistry, and local atomic structure. researchgate.net

For this compound, XAS at the Li K-edge (the excitation of a Li 1s electron) provides insight into the conduction band structure. researchgate.net XAS is categorized into soft X-ray (<2000 eV) and hard X-ray (>5000 eV) regimes. The K-edges of low-Z elements like lithium and fluorine fall within the soft X-ray range. cambridge.orgsemanticscholar.org

High-resolution X-ray Raman Spectroscopy (XRS), a form of XAS, has been used to measure the Li K-edge absorption spectrum of crystalline LiF. researchgate.net The experimental spectrum is then compared with first-principles density functional theory calculations to understand the influence of structural distortions on the electronic structure. researchgate.net One study chose this compound as a reference system and shifted the calculated spectra by +56.75 eV to match the first major peak in the measured spectrum. researchgate.net

Furthermore, soft X-ray emission spectra of single-crystal LiF excited with synchrotron radiation have been presented. aps.org These studies observed the radiative decay of the lithium 1s core exciton (B1674681) and radiative transitions between the valence band and the core hole. aps.org A key finding was that electrons excited into the conduction band are often trapped in an exciton state before recombining with the core hole. aps.org

Vibrational and Optical Spectroscopies

Vibrational and optical spectroscopies probe the phonon modes, lattice defects, and optical properties of materials, which are governed by their crystal structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Phonon Modes

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. For crystalline solids like LiF, FTIR is particularly useful for studying phonon modes, which are the quantized modes of lattice vibration.

The strong ionicity of the Li-F bond leads to a large splitting between the transverse optical (TO) and longitudinal optical (LO) phonon modes at the center of the Brillouin zone. researchgate.net These phonon modes are infrared active and dominate the infrared spectrum of LiF in the reststrahlen region (the region of high reflectivity between the TO and LO phonon frequencies). researchgate.net

Using Fourier-transform infrared spectroscopic ellipsometry, the TO and LO phonon energies for LiF have been determined. researchgate.net In addition to the primary one-phonon absorption, weaker two-phonon absorption processes can also be observed, which modify the shape of the reststrahlen band. researchgate.net For example, a weak absorption peak at around 520 cm⁻¹ has been attributed to two-phonon processes. researchgate.net Studies on matrix-isolated LiF have also identified vibrational frequencies for monomeric, dimeric, and trimeric forms of LiF. nih.govnist.gov

Table 2: Infrared Phonon Frequencies for this compound

Phonon ModeFrequency (cm⁻¹)TechniqueReference
Transverse Optical (TO)~306Infrared Ellipsometry researchgate.net
Longitudinal Optical (LO)~662Infrared Ellipsometry researchgate.net
Two-Phonon Absorption~520Infrared Ellipsometry researchgate.net

Raman Spectroscopy for Lattice Vibrations and Defect Signatures

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light.

In its perfect crystalline form, this compound has a face-centered cubic (fcc) lattice with high symmetry. mdpi.com Due to this symmetry, the first-order Raman modes are inactive. mdpi.com However, the presence of defects, such as color centers (CCs) induced by radiation, breaks this symmetry and allows for the observation of first-order Raman spectra. mdpi.com Therefore, Raman spectroscopy is a sensitive tool for detecting and characterizing defects in the LiF lattice.

The technique provides information about the interaction between the color centers and the lattice vibrations. mdpi.com For example, in studies of X-ray irradiated LiF films, Raman peaks have been observed and tentatively assigned. A peak at 480 cm⁻¹ has been assigned to longitudinal optical modes, and a peak at 1235 cm⁻¹ to surface optical modes, with a combination band appearing at 1720 cm⁻¹. mdpi.com The broadening of Raman spectra has also been correlated with a higher degree of structural disorder and smaller grain sizes in thin films. mdpi.com Other studies have analyzed two-phonon Raman spectra of pure LiF crystals and one-phonon spectra from the sideband structure of zero-phonon emission lines from defects. aps.org

Table 3: Observed Raman Peaks in Irradiated this compound Films

Peak Position (cm⁻¹)Tentative AssignmentReference
480Longitudinal Optical Modes mdpi.com
1235Surface Optical Modes mdpi.com
1720Combination of 480 and 1235 cm⁻¹ modes mdpi.com

UV-Vis Spectrometry and Far Ultraviolet Reflectometry for Optical Transmission

UV-Vis spectrometry measures the absorption or reflectance of ultraviolet and visible light, while far ultraviolet (or vacuum ultraviolet, VUV) reflectometry extends this measurement into shorter wavelengths. These techniques are crucial for characterizing the optical properties of LiF, which is renowned for its exceptional transparency in the UV and VUV regions. crystran.comedmundoptics.com

This compound offers the most extreme UV transmission of any known material, transmitting light well into the VUV region, including the hydrogen Lyman-alpha line at 121.6 nm. crystran.comresearchgate.net Its transmission range extends from approximately 120 nm to 6 µm. crystran.comfirebirdoptics.com This makes LiF an ideal material for windows, lenses, and other optical components in spectroscopy, astronomy, and X-ray monochromators. crystran.comedmundoptics.comfirebirdoptics.com

The optical transmission of LiF is influenced by its purity and surface finish. Mechanically polished 1 mm thick LiF specimens can achieve a transmission of 57% at 121.6 nm. researchgate.net High-resolution reflectivity measurements of single-crystal LiF have been conducted from 6 to 35 eV in the VUV range using synchrotron radiation. aps.org These reflectivity data can be analyzed using the Kramers-Kronig relations to determine the dielectric functions of the material, providing a comprehensive understanding of its optical response. aps.org

Table 4: Optical Transmission Properties of this compound

PropertyValue/RangeWavelengthReference
Transmission Range0.12 - 6 µm- crystran.com
Transmission57% (1 mm thick)121.6 nm researchgate.net
Short Wavelength Cutoff~120 nm- firebirdoptics.com

Luminescence and Emission Spectroscopies

Fluorescence microscopy and luminescence micro-spectroscopy are vital techniques for investigating the properties of this compound, particularly when it is used as a radiation detector. core.ac.ukmdpi.com These methods rely on the phenomenon of photoluminescence (PL) from specific point defects known as color centers (CCs), which can be created in the LiF crystal lattice by exposure to ionizing radiation. core.ac.ukscientific.net

The most commonly studied defects are the F₂ and F₃⁺ color centers. These are aggregate defects, with F₂ consisting of two electrons bound to two adjacent anion vacancies, and F₃⁺ comprising two electrons bound to three close anion vacancies. core.ac.uk Both of these centers have a broad absorption band centered at approximately 450 nm (blue light). core.ac.uk When excited by light in this region, they emit visible photoluminescence. The F₂ centers emit a broad red PL band peaked around 678 nm, while the F₃⁺ centers emit a green PL band peaked at about 541 nm. core.ac.uk

This luminescence can be imaged with high spatial resolution using a fluorescence microscope. scientific.net A confocal laser scanning microscope, for example, can use a 445 nm laser to simultaneously excite both F₂ and F₃⁺ centers, with the resulting red and green fluorescence signals detected by separate photomultipliers. mdpi.com This capability allows for the non-destructive readout of information stored in the LiF film, as the visible PL can be measured multiple times without significant signal loss. core.ac.uk

The intensity of the photoluminescence has been found to be linearly proportional to the radiation dose over several orders of magnitude, making LiF films effective dosimeters. core.ac.ukscientific.net Researchers have successfully used this technique for imaging in X-ray diagnostic applications and for mapping the transversal intensity profile of proton beams. core.ac.ukscientific.net The high spatial resolution, which can be on the order of 0.5 µm, combined with a wide field of view, makes LiF films promising for high-resolution imaging detectors. core.ac.uk

Table 2: Photoluminescent Color Centers in this compound

Color CenterCompositionAbsorption Peak (approx.)Emission Peak (approx.)Emission Color
F₂Two electrons, two adjacent anion vacancies450 nm678 nmRed
F₃⁺Two electrons, three close anion vacancies450 nm541 nmGreen

Source: core.ac.uk

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for rapid elemental analysis of materials in any state (solid, liquid, or gas). appliedspectra.comnih.gov The technique works by focusing a high-power, pulsed laser onto a sample's surface. spectroscopyonline.com This process, known as laser ablation, vaporizes a small amount of the material and generates a high-temperature plasma plume (with temperatures exceeding 15,000 K). appliedspectra.comresearchgate.net

As this plasma cools, electrons of the excited atoms and ions within the plume relax to their ground states, emitting light at characteristic wavelengths. appliedspectra.com This emitted light is collected, typically via optical fibers, and directed to a spectrometer for analysis. spectroscopyonline.com The resulting spectrum contains discrete emission lines, which act as fingerprints for the elements present in the sample. nih.gov The intensity of these spectral lines is generally proportional to the concentration of the corresponding element, allowing for quantitative analysis. uwindsor.ca

LIBS has been successfully applied to the analysis of fluorine-containing materials, including LiF. The technique can detect the atomic emission lines of both lithium and fluorine. researchgate.netrsc.org For instance, the fluorine atomic emission line at 685.6 nm has been used for its detection and quantification. rsc.org The detection limit for fluorine in a phosphate (B84403) rock standard using a commercial LIBS system was determined to be 135 ppm. rsc.org Similarly, LIBS has been used to detect low concentrations of lithium in aqueous solutions under various pressures, demonstrating its versatility for environmental and industrial monitoring. nsf.gov

One of the key advantages of LIBS is its speed and the minimal sample preparation required. appliedspectra.com However, the accuracy of quantitative analysis can be affected by factors such as the self-absorption effect, where photons emitted from the hot plasma core are reabsorbed by cooler atoms in the outer regions. spectroscopyonline.com Despite these challenges, LIBS remains a powerful tool for the direct, real-time elemental analysis of materials like this compound. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive and non-destructive technique that provides detailed information about the local structure, dynamics, and chemical environment of atoms at the molecular level. electrochem.orgnih.gov In the context of this compound research, NMR is particularly powerful because both lithium and fluorine have NMR-active nuclei (⁷Li, ⁶Li, and ¹⁹F). mdpi.comhuji.ac.il

Solid-state NMR (ssNMR) is frequently employed to study LiF in its solid form. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, resulting in sharper spectral lines and allowing for more precise analysis. electrochem.org For example, ¹⁹F MAS NMR spectra of powdered LiF have been recorded to study its structure. rsc.org The chemical shifts and line shapes in these spectra provide information about the local environment of the fluorine nuclei. rsc.org

A significant application of NMR in LiF research is in the field of lithium-ion batteries. LiF is often a component of the solid electrolyte interphase (SEI), a passivation layer that forms on electrode surfaces. electrochem.org The complementary use of ⁷Li and ¹⁹F NMR is extremely useful for identifying and quantifying LiF within the SEI, where other techniques might fail. electrochem.org Double-resonance techniques, such as cross-polarization (CP) between ⁷Li and ¹⁹F, can definitively confirm the presence of LiF by showing direct spatial proximity between the two nuclei. researchgate.net

High-temperature (HT) NMR has been used to investigate the structural evolution and phase transitions of molten salt mixtures containing LiF, which are relevant for applications like molten salt reactors. rsc.org These studies have shown that the addition of LiF can promote a transition from a crystalline to an amorphous structure in certain salt mixtures. rsc.org

Both ⁷Li and ⁶Li nuclei can be used, each with its own advantages. ⁷Li is highly sensitive but has a larger quadrupole moment, which can lead to broader signals. huji.ac.il In contrast, ⁶Li has a lower quadrupole moment, yielding sharper lines, but suffers from lower natural abundance and sensitivity. huji.ac.il The choice of nucleus depends on the specific structural information being sought.

Table 3: NMR Nuclei Relevant to this compound Studies

NucleusSpin (I)Natural Abundance (%)Relative Receptivity (vs. ¹H)Key Applications in LiF Research
⁷Li3/292.410.27High-sensitivity studies, SEI layer analysis, in-situ battery studies, dynamics in molten salts. electrochem.orghuji.ac.ilelectrochem.org
⁶Li17.590.00083High-resolution studies in asymmetric environments, investigation of covalent character. huji.ac.il
¹⁹F1/21000.83Structural analysis, identification of fluorine-containing compounds (SEI), double-resonance experiments with ⁷Li. electrochem.orgresearchgate.netrsc.org

Functional Properties and Advanced Material Science Applications of Lithium Fluoride

Optical Materials Engineering and Photonic Applications

LiF's optical characteristics are central to its utility in photonics and optical materials engineering.

Research on Wide Bandgap Characteristics and Transparency at High Pressures

Lithium fluoride (B91410) possesses an exceptionally wide bandgap, typically cited around 12 eV nanorh.comnanorh.commdpi.com. This large electronic bandgap is responsible for its remarkable transparency across a broad spectral range, extending from the vacuum ultraviolet (VUV) to the infrared samaterials.comshalomeo.comatamanchemicals.com. LiF exhibits superior transparency in the short-wavelength ultraviolet region compared to most other materials atamanchemicals.com. Crucially, LiF is predicted to remain optically transparent even under extreme pressures, making it an invaluable material for optical windows in dynamic compression experiments aip.orgrochester.eduosti.govosti.gov. Research indicates that LiF can maintain transparency up to pressures exceeding 4000 GPa under isentropic compression rochester.eduosti.govosti.gov, and has been observed to remain transparent when ramp-compressed to 800 GPa aip.orgrochester.edu. This resilience to high pressure is attributed to its wide bandgap, which is expected to expand under compression, preventing the thermal excitation of electrons into the conduction band rochester.edu.

Investigations into Refractive Index and Strain Polarizability

The refractive index of lithium fluoride is a critical parameter for its optical applications. It exhibits a refractive index of approximately 1.387 at 1.0 µm sot.com.sg, 1.392 at 0.6 µm shalomeo.com, and 1.3915 atamanchemicals.com. The refractive index can vary slightly with wavelength and temperature, with values ranging from about 1.4 to 1.3 across different spectral regions dmphotonics.com. For instance, at 0.6 µm, the refractive index is reported as 1.392 shalomeo.com. Research has also focused on developing models for the refractive index of dynamically compressed LiF, often employing the Lorentz-Lorenz equation and a single oscillator model with a strain polarizability parameter (Λ = 0.73) to accurately describe its behavior at high pressures osti.govosti.govaps.org.

Wavelength (µm)Refractive Index (n)Source
0.61.392 shalomeo.com
1.01.387 sot.com.sg
0.1061.9130 shalomeo.com
0.2001.4391 shalomeo.com
0.4~1.4 dmphotonics.com
5.9~1.3 dmphotonics.com

Photoluminescence from Color Centers in Thin Films and Crystals

Ionizing radiation, such as X-rays or proton beams, can induce the formation of stable defects within the LiF lattice, known as color centers (CCs) infona.plscientific.netcapes.gov.braip.orgaip.orgresearchgate.net. Prominent among these are the F2 and F3+ centers, which are characterized by broad photoluminescence (PL) bands when excited by light, typically around 450 nm infona.plaip.orgresearchgate.net. The F3+ centers emit in the green spectral range (peaking around 541 nm), while the F2 centers emit in the red spectral range (peaking around 678 nm) infona.plaip.org. These photoluminescent properties have led to the development of LiF-based detectors for various forms of radiation, including soft and hard X-rays and proton beams infona.plscientific.netaip.orgaip.org. The PL intensity of these CCs has been shown to be linearly dependent on the deposited radiation dose over several orders of magnitude, making them suitable for quantitative measurements and imaging applications scientific.netaip.orgaip.org. LiF thin films have demonstrated enhanced PL response, making them particularly attractive for high-spatial-resolution radiation imaging detectors infona.plaip.orgresearchgate.net.

Color CenterDescriptionEmission Peak (nm)Absorption Peak (nm)
F3+Two electrons bound to three anion vacancies~541~450
F2Two electrons bound to two anion vacancies~678~450

Radiation Interaction Mechanisms and Thermoluminescent Phenomena Research

LiF is a cornerstone material in thermoluminescent dosimetry (TLD) due to its interaction with ionizing radiation.

Mechanisms of Thermoluminescence in Doped this compound

DopantsRelative Sensitivity (vs TLD-100)Main Dosimetric Peak (°C)Key Applications
Mg, Ti (TLD-100)1~200-240General dosimetry
Mg, Cu, P~20-23x~220High-sensitivity dosimetry
Mg, Cu, Na, Si~2x (vs Mg,Cu,P)~227-247High-sensitivity dosimetry, stability
Dy3+EnhancedVaries with annealingRadiation dosimetry

This compound (LiF)

Other Compounds Mentioned:

Magnesium (Mg)

Copper (Cu)

Phosphorus (P)

Titanium (Ti)

Sodium (Na)

Silicon (Si)

Dysprosium (Dy)

Aluminum (Al)

Polyvinyl alcohol (PVA)

Erbium oxide (Er2O3)

Cadmium Selenide Quantum Dots (CdSe QDs)

Poly[(9,9-bis(3′-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide (PFN-Br)

(N,N-dimethyl-ammonium N-oxide)propyl perylene (B46583) diimide (PDINO)

Methyl ammonium (B1175870) lead iodide (CH3NH3PbI3)

Polyfluorene

Copper Phthalocyanine (CuPc)

Zwitterionic small molecule

Rhodamine 101

Doping and Impurity Engineering in Lithium Fluoride Systems

Impact of Dopant Species on Ionic and Electronic Transport

The intrinsic ionic conductivity of pure lithium fluoride (B91410) is relatively low, limiting its utility in applications requiring rapid ion movement, such as solid-state electrolytes aps.orgresearchgate.net. Doping LiF with various elemental species, particularly those with different valencies or ionic radii, can introduce point defects, alter lattice structures, and modify migration pathways, thereby influencing both ionic and electronic transport characteristics.

Monovalent and Multivalent Ion Doping Effects on Lithium-Ion Conductivity

Doping LiF with monovalent and multivalent ions has been investigated to enhance its lithium-ion conductivity. First-principles calculations suggest that doping with main group elements like Na, K, Be, Mg, Ca, and Al can improve Li-ion transport aps.orgresearchgate.net.

Monovalent Ion Doping: The introduction of monovalent ions, such as Na or K, primarily increases lithium-ion conductivity by lowering the energy barrier for lithium ion diffusion within the LiF lattice aps.orgresearchgate.net. This mechanism facilitates the movement of Li ions by creating more favorable migration paths.

Multivalent Ion Doping: Multivalent ions, particularly divalent cations like Be, Mg, and Ca, have shown a more pronounced effect on enhancing lithium-ion conductivity. These dopants increase conductivity by inducing negatively charged lithium vacancies. This process can lead to a substantial increase in ionic conductivity, reportedly by up to 18 orders of magnitude, while maintaining acceptable electronic conductivity and mechanical strength aps.orgresearchgate.net.

Table 1: Impact of Dopant Valency on Lithium-Ion Conductivity in LiF Systems

Dopant ValencyExample DopantsPrimary Mechanism for Conductivity EnhancementReported Impact on ConductivityCitation(s)
MonovalentNa, KLowering diffusion energy barrierModerate increase aps.orgresearchgate.net
MultivalentBe, Mg, CaInduction of Li vacanciesSignificant increase (~18 orders of magnitude) aps.orgresearchgate.net

Influence on Electronic Conductivity and Band Gap Modulation

Lithium fluoride is inherently an electronic insulator with a wide band gap, typically in the range of 10-14 eV science.govswan.ac.uk. The introduction of dopants can modulate these electronic properties. While LiF itself is not typically considered for electronic conduction applications, doping strategies in related fluoride or oxide-fluoride systems demonstrate how dopants can influence electronic conductivity and band gap. For instance, in other materials, doping can create impurity bands or alter defect states, leading to a reduction in the band gap and an increase in electronic conductivity semanticscholar.orgresearchgate.netmdpi.comchalmers.se. In LiF systems, research has focused primarily on ionic conductivity, but the principle of band gap engineering through doping remains relevant for tuning interfacial electronic properties or for LiF as a component in more complex electronic materials. For example, doping in other battery materials like TiO(B) with Mn, F, and N has narrowed the band gap from 3.14 to 2.18 eV, increasing electronic conductivity by over 40 times mdpi.com. While direct quantitative data for LiF doping specifically on electronic conductivity is less prevalent in the provided search results, the general principle of dopant-induced electronic modulation is established.

Table 2: General Influence of Doping on Electronic Properties

Material PropertyPure LiF BehaviorEffect of Doping (General Principle)Example Material (Illustrative)Citation(s)
Electronic ConductivityInsulatorCan increase due to creation of charge carriers or defect statesTiO(B) with Mn, F, N mdpi.com
Band GapWideCan decrease, leading to semiconducting or improved conductive behaviorLiFePO with S, Co, Mn researchgate.net

Role of Dopants in Enhancing Luminescent Properties and Radiation Response

This compound doped with specific activators has been extensively utilized as a thermoluminescent dosimeter (TLD) for measuring ionizing radiation. The doping elements create luminescence centers within the LiF lattice, which store energy upon irradiation and release it as light when heated.

LiF:Mg,Ti (TLD-100): This is a widely used TLD material, known for its tissue equivalence, adequate sensitivity, and relatively low fading osti.govresearchgate.net. However, it exhibits supralinearity at higher doses and has a complex glow curve, making annealing procedures sensitive osti.govresearchgate.netnih.gov.

LiF:Mg,Cu,P: This phosphor offers several advantages over TLD-100, including higher sensitivity, less energy dependence, extended linearity of dose response (up to ~10 Gy), and the absence of supralinearity osti.govnih.gov. A key disadvantage is its irreversible loss of sensitivity when heated above 270°C, attributed to phosphorus inclusions and changes in copper ion valence nih.gov.

The precise control of dopant concentrations (Mg, Cu, P) and processing conditions is critical for optimizing the thermoluminescent properties and ensuring the reliability of LiF-based dosimeters nih.gov.

Table 3: Comparison of LiF-Based Thermoluminescent Dosimeters

PropertyLiF:Mg,Ti (TLD-100)LiF:Mg,Cu,PCitation(s)
SensitivityAdequateHigher osti.govnih.gov
Energy DependencePresentLess pronounced osti.govnih.gov
Dose Response LinearityLinear up to ~1 Gy, then supralinearLinear up to ~10 Gy osti.gov
Glow Curve ComplexityComplex, multiple peaksComplex, but often with more distinct dosimetric peaks researchgate.netnih.gov
Annealing SensitivitySensitive to heating proceduresSensitive to heating procedures, irreversible loss >270°C researchgate.netnih.gov
Tissue EquivalenceGoodMore nearly ideal for low energy photons osti.gov
FadingRelatively lowLow researchgate.net

Microstructural and Structural Modifications Induced by Doping

Phase Stability and Crystal Structure: In some ceramic systems, the addition of LiF can act as a sintering aid, promoting densification and influencing phase transformations. For instance, LiF addition to LiTi(CoNb) ceramics led to increased disorder and a transformation from a monoclinic to a cubic crystal system, improving the microstructure and quality factor researchgate.net. Similarly, fluorine doping in LiLaZrO (LLZO) garnets helps stabilize the cubic phase, which is crucial for high Li-ion conductivity acs.orgresearchgate.net.

Morphology and Defect Structure: Doping can alter crystallite size, particle morphology, and introduce lattice defects. In LiLaZrO (LLZO), fluorine doping creates Li vacancies and can stabilize the cubic phase at lower temperatures researchgate.net. In LiTi(PO) (LTP), LiF addition resulted in decreased cell volume, increased crystallite and particle size, and a more homogeneous, rectangle-shaped morphology researchgate.net. In halide-doped argyrodites, fluorine doping has been shown to improve phase purity and interfacial stability by forming a protective LiF-containing interfacial layer osti.govresearchgate.net.

Lattice Strain and Interfacial Properties: Doping can also influence lattice parameters and create strain, which in turn affects material properties. For example, in some cathode materials, halide doping can lead to changes in lattice parameters and cation mixing osti.gov. The formation of stable interfacial layers, such as LiF at the interface between solid electrolytes and lithium metal, is critical for preventing dendrite growth and ensuring electrochemical stability acs.orgosti.govresearchgate.netuwo.ca.

Table 4: Microstructural and Structural Modifications by LiF Doping/Addition

Host Material / SystemDopant/AdditiveObserved Microstructural/Structural ChangeImpact on PropertiesCitation(s)
LTCN CeramicsLiFIncreased disorder, monoclinic to cubic phase transformationDenser/homogeneous microstructure, enhanced quality factor researchgate.net
LLZO GarnetFStabilized cubic phase, created Li vacancies, formed LiF interfacial layerEnhanced Li-ion conductivity, improved interfacial stability acs.orgresearchgate.net
LiTi(PO) (LTP)LiFDecreased cell volume, increased crystallite/particle size, more homogeneous/rectangle-shaped morphologyImproved ionic conductivity, potential for better Li-ion transport researchgate.net
Argyrodites (e.g., LiPSCl)FImproved phase purity, formation of LiF-containing interfacial layerHigher ionic conductivity, enhanced interfacial stability against Li metal osti.govresearchgate.net
LiF (in TLDs)Mg, Cu, PFormation of specific defect centers (e.g., Mg-V complexes, Cu centers)Luminescence properties, radiation sensitivity, dose response osti.govnih.gov

Compound List:

this compound (LiF)

Lithium-ion

Sodium (Na)

Potassium (K)

Beryllium (Be)

Magnesium (Mg)

Calcium (Ca)

Aluminum (Al)

Lithium (Li)

Titanium (Ti)

Phosphorus (P)

Copper (Cu)

Oxygen (O)

La

Y

Na

Mn

Nb

Al

V

K

Na

Nb

Ti

Al

LiLaZrO (LLZO)

LaZrO

LiCO

LiO

LiYBr (LYB)

LiYBrF

LiPSF

LiPSCl

LiPSBr

LiPSFCl

LiPSFBr

LiPSI

LiAlPSI

LiTi(CoNb) (LTCN)

LiTi(PO) (LTP)

LiYBr

LiYBrF

LiPSF

LiPSFCl

LiPSCl

LiPSBr

LiPSFBr

LiPSI

LiAlPSI

LiLaZrO (LLZO)

LiZrF

LiZrCl

LiP

LiCl

TiO(B)

Mn

N

F

BaTiSnO (BTS11)

BaLiTiSnO (BLTS11)

KLaF

Pr

LiLuF:Pr

LiYF:Pr

NaYF:Pr

KYF:Pr

NaTi(PO) (NTP)

LiFePO

Conclusion and Future Research Directions in Lithium Fluoride Science

Synthesis and Characterization Advancements

Future research in lithium fluoride (B91410) synthesis is increasingly focused on the fabrication of nanostructured materials with precisely controlled characteristics. nanorh.com Traditional methods are giving way to more sophisticated techniques that offer fine control over particle size, morphology, and surface properties.

Advanced Synthesis Techniques:

Sol-gel and Hydrothermal Methods: These techniques are being refined to produce LiF nanoparticles with high purity and crystallinity. nanorh.comnanorh.comthemultiphysicsjournal.com The sol-gel process, in particular, allows for adjustments in solvent type, salt concentration, and the use of surfactants to optimize the material's dosimetric and optical performance. themultiphysicsjournal.com

Mechanochemical Synthesis: This method is being explored for the production of LiF nanopowders, offering a route to enhanced reactivity and ionic conductivity. nanorh.com

Low-Temperature Solid-State Reaction: A method involving the reaction of industrial lithium hydroxide (B78521) and ammonium (B1175870) fluoride at room temperature has been developed to produce high-purity, nano-scale LiF (15-80 nm) with high reactivity, suitable for high-tech applications. google.com

Recovery from Spent Batteries: Research has demonstrated the feasibility of synthesizing LiF from the cathodes of spent lithium-ion batteries. mdpi.comresearchgate.net One process involves dissolving LiCoO₂ with hydrofluoric acid, with subsequent recovery of LiF achieving 80% with purities over 94%. mdpi.com

Advanced Characterization: To understand the properties of these advanced LiF materials, researchers are employing a suite of state-of-the-art characterization tools.

In Situ Transmission Electron Microscopy (TEM): This technique is becoming indispensable for observing the dynamic behavior of LiF in environments such as battery electrodes, providing insights into degradation mechanisms. researchgate.net

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): These methods remain crucial for confirming the crystalline phase, purity, and observing the particle size, shape, and surface morphology of synthesized LiF powders. themultiphysicsjournal.comphysicsopenlab.org For instance, XRD analysis has been used to confirm the face-centered cubic (FCC) structure of LiF synthesized via the sol-gel method. themultiphysicsjournal.com

Spectroscopic Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) are vital for determining surface composition, such as identifying the formation of LiF layers on lithium metal anodes. pnas.org

Future efforts will likely focus on scaling up these advanced synthesis methods for industrial production and combining multiple in situ and operando characterization techniques to gain a more holistic understanding of LiF's behavior in complex systems. researchgate.net

Theoretical Predictions and Experimental Validation

The synergy between theoretical modeling and experimental validation is accelerating the discovery and optimization of lithium fluoride's properties. Ab initio calculations and density functional theory (DFT) have become powerful tools for predicting the behavior of LiF at the atomic scale.

Theoretical Modeling:

Electronic and Structural Properties: DFT methods are used to investigate the structural and electronic properties of novel LiF nanostructures, such as nanotubes. researchgate.net These studies predict that LiF nanotubes are stable insulators and are promising candidates for experimental realization. researchgate.net

Phase Stability and Transport Properties: First-principles simulations are used to predict the properties of different phases of LiF. researchgate.net For example, calculations suggest that amorphous LiF, while unstable under normal conditions, could possess exceptionally high Li-ion conductivity. researchgate.net

Band Gap Calculations: Various theoretical approaches, including DFT and post-DFT techniques like GW calculations, are employed to predict the electronic band gap of LiF. sfb-vicom.at These calculations are crucial for understanding its insulating nature and optical properties. sfb-vicom.at

Experimental Validation: Experimental techniques are essential for validating these theoretical predictions and providing real-world data.

Property Theoretical Prediction (Method) Experimental Value (Method)
Band Gap 15.2 eV (Overlapping atomic potentials) aps.org13.6 eV aps.org
Band Gap 10.9 eV (Hartree-Fock-Slater SCF) aps.org12.9 eV (Fundamental absorption) aps.org
Band Gap 14.2 eV (GW₀@PBE) sfb-vicom.at14.2 eV sfb-vicom.at
Band Gap ~12 eV nanorh.comnanorh.com14.0 eV researchgate.net
Band Gap 8.33–8.59 eV (DFT for armchair nanotubes) researchgate.netN/A
Lattice Thermal Conductivity 13.89 W/(m·K) (at room temp.) "agrees well with the experimental value"

Future research will involve developing more accurate theoretical models that can account for complex phenomena like anharmonic effects and the influence of defects and dopants. aps.orgresearchgate.net There is a particular need to bridge the gap between theoretical predictions for idealized structures and the performance of materials in real-world devices, which often involves complex interfaces and operating conditions. nih.gov The validation of predicted properties for novel nanostructures, such as the high ionic conductivity of amorphous LiF, remains a key experimental challenge. researchgate.net

Emerging Applications and Unexplored Phenomena

Research into this compound is uncovering new applications and phenomena that could address critical challenges in energy storage and optics. While its traditional uses in optics and dosimetry are well-established, its role in next-generation technologies is a rapidly expanding frontier.

Emerging Applications:

Advanced Lithium Batteries: LiF is a critical component in the development of next-generation lithium batteries. A LiF-rich solid electrolyte interphase (SEI) on lithium metal anodes is believed to suppress dendrite growth, improving battery safety and lifespan. researchgate.netnih.govnih.govresearchgate.net However, research indicates that the mechanical integrity of LiF can be compromised during cycling, suggesting that the continuous in situ repair of the SEI by fluorinated electrolytes is a critical factor. nih.gov

Fluoride-Ion Batteries (FIBs): LiF is a key material in the emerging field of FIBs, which promise higher energy densities than conventional lithium-ion batteries. eszoneo.comresearchgate.netnoahchemicals.comnih.gov Research is focused on developing new electrode materials and electrolytes that facilitate reversible fluoride-ion transport, with LiF often forming as a product of the electrochemical reaction. cas.cn A novel solid-liquid fluorine conversion mechanism has been proposed to overcome the sluggish kinetics of LiF formation and dissociation. cas.cn

Optical Resonators: Single crystalline whispering gallery mode resonators (WGMRs) made from materials like yttrium this compound (YLF) are being explored for applications in Kerr-type frequency comb generation. otago.ac.nz

Ceramics and Glass: LiF is used to enhance the thermal shock resistance and clarity of ceramics and glass, making it valuable for high-quality, durable materials. noahchemicals.com

Unexplored Phenomena:

Amorphous LiF: First-principles simulations predict that amorphous LiF possesses exceptionally high Li-ion conductivity at room temperature and significant ductility. researchgate.net Stabilizing this amorphous phase, possibly through doping with elements like nitrogen, could unlock its potential for use as a solid electrolyte. researchgate.net

Doped LiF: The introduction of dopants into the LiF crystal lattice continues to be an area of active research. Doping with elements like copper or silver can alter the material's thermoluminescent and optical properties, with potential applications in radiation dosimetry. iaea.orgiaea.org Understanding the precise role of dopants and their interaction with defect complexes within the LiF lattice is key to optimizing these properties. researchgate.net

Interfacial Dynamics: The dynamic behavior of LiF at interfaces, particularly in batteries, is not fully understood. nih.gov Future research using advanced in situ characterization and multiscale modeling will be crucial to unraveling the complex interplay between the chemical, mechanical, and kinetic functions of LiF in SEI layers. nih.gove3s-conferences.org

The future of LiF science lies in harnessing these emerging applications and exploring these new phenomena through a combination of innovative synthesis, advanced characterization, and predictive theoretical modeling.

Q & A

Q. What experimental methods are used to synthesize high-purity lithium fluoride crystals for X-ray spectroscopy applications?

  • Methodology : LiF crystals are typically grown via the Bridgman-Stockbarger technique under inert atmospheres to prevent hydration. For convex-curved crystals (used in X-ray diffraction), vapor deposition on pre-shaped substrates is employed, followed by calibration using monochromatic X-ray sources (e.g., Cu-Kα) to verify lattice spacing uniformity .
  • Key Parameters : Temperature gradients (~800–1000°C), vacuum purity (<10⁻⁶ mbar), and substrate curvature radii (e.g., 200 mm for optimized diffraction efficiency).

Q. How do researchers characterize the structural and thermal stability of LiF in extreme environments?

  • Approach : Thermogravimetric analysis (TGA) under argon flow (25–1200°C) quantifies decomposition thresholds. Synchrotron XRD identifies phase transitions, while Raman spectroscopy detects lattice vibrational modes under high pressure (e.g., diamond anvil cells >10 GPa) .
  • Data Interpretation : LiF maintains cubic structure up to 50 GPa, with thermal stability limits at ~845°C (onset of sublimation) .

Q. What spectroscopic techniques resolve LiF’s electronic band structure for optoelectronic applications?

  • Protocols : UV-Vis spectroscopy (190–1100 nm) measures direct bandgap (~13.6 eV). Angle-resolved photoemission spectroscopy (ARPES) maps valence bands, complemented by DFT calculations (e.g., VASP software) to validate experimental results .

Advanced Research Questions

Q. How does LiF’s role in solid electrolyte interphases (SEI) of Li-metal batteries compare to lithium oxide (Li₂O)?

  • Contradiction Analysis : While LiF is widely assumed critical for SEI stability, recent titration studies reveal Li₂O dominates in high-CE (>99%) electrolytes. Cryo-TEM shows Li₂O nanoparticles align at the SEI-electrolyte interface, enhancing ion transport, whereas LiF forms discontinuous layers prone to cracking .
  • Methodological Insight : Quantitative SEI phase analysis involves acid titration (HCl for LiF, H₂O for Li₂O) coupled with ICP-MS to differentiate dissolution profiles .

Q. What computational models predict LiF’s defect chemistry and ion migration barriers?

  • Framework : Density functional theory (DFT) with Hubbard corrections (DFT+U) calculates Frenkel defect formation energies (2.3 eV for Li⁺ vacancies). Molecular dynamics (MD) simulations at 300–600 K reveal anisotropic Li⁺ diffusion (activation energy: 0.67 eV along ⟨100⟩) .
  • Validation : Simulated diffusion coefficients (10⁻¹⁴–10⁻¹² cm²/s) align with impedance spectroscopy data from single-crystal LiF .

Q. How do impurities (e.g., O₂, H₂O) affect LiF’s optical transparency in UV lithography lenses?

  • Experimental Design : Controlled atmosphere crystal growth (N₂ vs. dry air) coupled with XPS surface analysis quantifies oxygen incorporation (≤0.5 at.% O₂ reduces transmittance by 12% at 150 nm). Post-growth annealing (400°C, 24 hr) under HF gas etches surface oxides .

Q. What lifecycle assessment (LCA) methodologies evaluate LiF’s environmental impact in battery recycling?

  • Data Sources : Input-output tables track LiF synthesis (e.g., HF + LiOH → LiF) and recovery rates (65–78% via hydrometallurgy). Toxicity scoring (USEtox model) prioritizes HF emissions mitigation .

Contradictions & Emerging Debates

Q. Why do conflicting reports exist about LiF’s mechanical robustness in composite materials?

  • Resolution Strategy : Nanoindentation tests (5–50 mN loads) on LiF-Al composites show hardness varies with grain boundaries (Hall-Petch effect). Discrepancies arise from differing sintering methods (spark plasma vs. conventional), altering interfacial adhesion .

Q. Is LiF truly electrochemically inert in solid-state electrolytes, or does it participate in parasitic reactions?

  • Advanced Characterization : Operando neutron depth profiling (NDP) detects Li⁺ trapping in LiF-rich SEI layers during cycling (0.1–1C rates). Coupled with TOF-SIMS, this reveals F⁻ migration into bulk Li metal, accelerating dendrite growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.